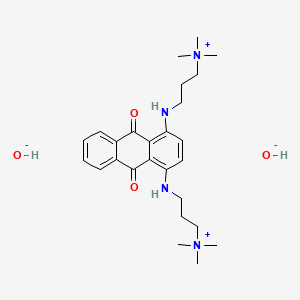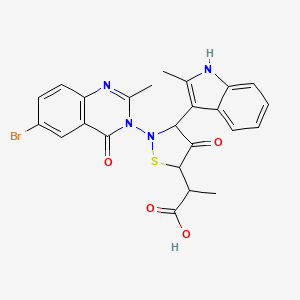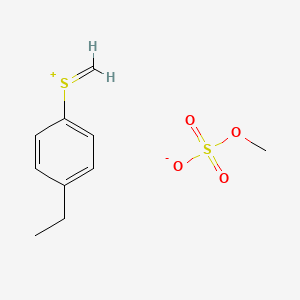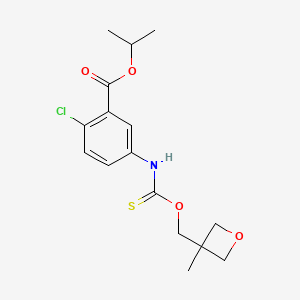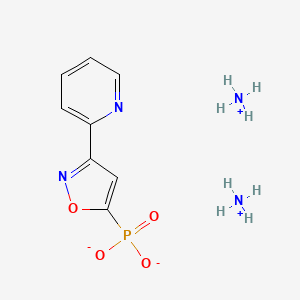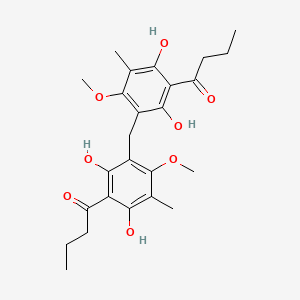
Methylenebis(aspidinol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metilenbis(aspidinol) es un compuesto sintético derivado de aspidinol, un producto natural extraído de los rizomas del helecho Dryopteris fragrans (L.) Schott. Aspidinol y sus derivados han sido estudiados por sus potentes propiedades antibacterianas, particularmente contra Staphylococcus aureus resistente a la meticilina (MRSA)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de metilenbis(aspidinol) generalmente implica la reacción de aspidinol con formaldehído en condiciones ácidas. La reacción procede a través de un mecanismo de condensación, formando un puente metileno entre dos moléculas de aspidinol. Las condiciones de reacción a menudo incluyen el uso de etanol como solvente y ácido acético como catalizador, con la mezcla de reacción en reflujo durante varias horas .
Métodos de producción industrial: La producción industrial de metilenbis(aspidinol) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: Metilenbis(aspidinol) experimenta varias reacciones químicas, que incluyen:
Oxidación: Metilenbis(aspidinol) puede oxidarse para formar derivados de quinona, que son conocidos por su actividad biológica.
Reducción: Las reacciones de reducción pueden convertir metilenbis(aspidinol) en sus correspondientes derivados de alcohol.
Sustitución: Metilenbis(aspidinol) puede sufrir reacciones de sustitución nucleofílica, donde se introducen grupos funcionales como halógenos o grupos hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan comúnmente.
Sustitución: Se emplean reactivos como los agentes halogenantes (por ejemplo, N-bromosuccinimida) y las bases (por ejemplo, hidróxido de sodio).
Principales productos:
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Derivados halogenados o hidroxilados.
Aplicaciones Científicas De Investigación
Metilenbis(aspidinol) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Industria: Metilenbis(aspidinol) se utiliza en el desarrollo de recubrimientos y materiales antimicrobianos.
Mecanismo De Acción
La actividad antibacteriana de metilenbis(aspidinol) se debe principalmente a su capacidad para inhibir la formación de ribosomas en las células bacterianas, lo que impide la síntesis de proteínas . Además, interfiere con la síntesis de aminoácidos y reduce la producción de factores de virulencia, contribuyendo a sus efectos bactericidas . La capacidad del compuesto para permear las membranas celulares le permite atacar las bacterias intracelulares de manera efectiva.
Comparación Con Compuestos Similares
Metilenbis(aspidinol) se puede comparar con otros derivados del floroglucinol, como aspidinol, aspidin BB y flavaspidin . Si bien todos estos compuestos exhiben actividad antibacteriana, metilenbis(aspidinol) es único debido a su mayor estabilidad y capacidad para formar un puente metileno, lo que puede contribuir a su mayor potencia y espectro de actividad más amplio.
Compuestos similares:
Aspidinol: Un producto natural con propiedades antibacterianas.
Aspidin BB: Conocido por su fuerte actividad antibacteriana contra Propionibacterium acnes.
Flavaspidin: Otro derivado del floroglucinol con posibles aplicaciones medicinales.
Propiedades
Número CAS |
5377-72-0 |
|---|---|
Fórmula molecular |
C25H32O8 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]butan-1-one |
InChI |
InChI=1S/C25H32O8/c1-7-9-16(26)18-20(28)12(3)24(32-5)14(22(18)30)11-15-23(31)19(17(27)10-8-2)21(29)13(4)25(15)33-6/h28-31H,7-11H2,1-6H3 |
Clave InChI |
KSPJWSCWSGSJRH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
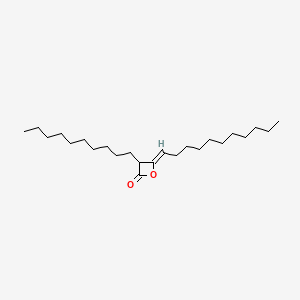
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)


